molecular formula C21H21ClN2O B13801934 Benzenemethanol, 4-amino-alpha-(4-amino-2-methylphenyl)-alpha-(2-chlorophenyl)-2-methyl- CAS No. 65122-41-0

Benzenemethanol, 4-amino-alpha-(4-amino-2-methylphenyl)-alpha-(2-chlorophenyl)-2-methyl-

Cat. No.: B13801934
CAS No.: 65122-41-0
M. Wt: 352.9 g/mol
InChI Key: PBRNBXVTBUODFJ-UHFFFAOYSA-N
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Description

4,4’-Diamino-2’‘-chloro-2,2’-dimethyltrityl alcohol is an organic compound with the molecular formula C21H21ClN2O and a molecular weight of 352.9 g/mol. This compound is characterized by the presence of amino groups, a chloro group, and a hydroxyl group attached to a trityl backbone. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Diamino-2’‘-chloro-2,2’-dimethyltrityl alcohol typically involves the reaction of 4,4’-diamino-2,2’-dimethyltrityl chloride with a suitable hydroxylating agent under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane or toluene, at a temperature range of 0-25°C. The reaction mixture is then quenched with water and the product is extracted using an organic solvent.

Industrial Production Methods

Industrial production of 4,4’-Diamino-2’‘-chloro-2,2’-dimethyltrityl alcohol follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4,4’-Diamino-2’‘-chloro-2,2’-dimethyltrityl alcohol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino groups can be reduced to form corresponding amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) under basic conditions.

Major Products Formed

    Oxidation: Formation of trityl ketones or aldehydes.

    Reduction: Formation of trityl amines.

    Substitution: Formation of trityl ethers or alcohols.

Scientific Research Applications

4,4’-Diamino-2’‘-chloro-2,2’-dimethyltrityl alcohol is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme interactions and protein modifications.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 4,4’-Diamino-2’‘-chloro-2,2’-dimethyltrityl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds with active sites of enzymes, while the chloro and hydroxyl groups can participate in various chemical interactions. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Diamino-2,2’-dimethyltrityl alcohol: Lacks the chloro group, resulting in different reactivity and applications.

    4,4’-Diamino-2’‘-bromo-2,2’-dimethyltrityl alcohol: Contains a bromo group instead of a chloro group, leading to variations in chemical behavior.

    4,4’-Diamino-2’‘-fluoro-2,2’-dimethyltrityl alcohol: Contains a fluoro group, which affects its reactivity and interactions.

Uniqueness

4,4’-Diamino-2’‘-chloro-2,2’-dimethyltrityl alcohol is unique due to the presence of both amino and chloro groups, which provide a versatile platform for various chemical modifications. This compound’s unique structure allows it to participate in a wide range of chemical reactions, making it valuable in multiple scientific and industrial applications .

Properties

CAS No.

65122-41-0

Molecular Formula

C21H21ClN2O

Molecular Weight

352.9 g/mol

IUPAC Name

bis(4-amino-2-methylphenyl)-(2-chlorophenyl)methanol

InChI

InChI=1S/C21H21ClN2O/c1-13-11-15(23)7-9-17(13)21(25,19-5-3-4-6-20(19)22)18-10-8-16(24)12-14(18)2/h3-12,25H,23-24H2,1-2H3

InChI Key

PBRNBXVTBUODFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)C(C2=C(C=C(C=C2)N)C)(C3=CC=CC=C3Cl)O

Origin of Product

United States

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